(+)-Isopulegol

Chiral Purity Analytical Specification Procurement Criteria

Selecting the correct enantiomer is non-negotiable. (+)-Isopulegol (1R,2S,5R) is the chiral monoterpene alcohol essential for the industrial Takasago process synthesizing (−)-menthol. This single-enantiomer building block ensures diastereoselective outcomes unobtainable with the racemate or (−)-enantiomer. Documented bactericidal activity against E. coli and E. faecium (>10 µl/ml) and a distinct cooling sensation with minimal odor make it ideal for chiral pool synthesis, antimicrobial studies, and fragrance formulation. Insist on stereochemically certified (+)-Isopulegol to eliminate variability in your research or production.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 104870-56-6
Cat. No. B010017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Isopulegol
CAS104870-56-6
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(=C)C
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1
InChIKeyZYTMANIQRDEHIO-AEJSXWLSSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Isopulegol (CAS 104870-56-6): Chiral Monoterpene Alcohol for Flavor, Fragrance, and Advanced Synthesis


(+)-Isopulegol is a chiral monoterpene alcohol, a stereoisomer of isopulegol with the specific absolute configuration (1R,2S,5R) . It is a naturally occurring compound found in essential oils such as that of Mentha canadensis L. . This colorless liquid is widely recognized as a key intermediate in the industrial synthesis of (−)-menthol, a process of significant commercial value [1]. As a high-purity, single-enantiomer compound, it serves as a crucial chiral building block in organic synthesis and is valued in the flavor and fragrance industry for its distinct sensory profile .

Procurement Caution for (+)-Isopulegol: Why Isomer Purity is a Critical Decision Point


Substitution of (+)-Isopulegol with its enantiomer (−)-isopulegol or a racemic (±)-isopulegol mixture can lead to significantly different outcomes in both research and industrial applications. The absolute stereochemistry of the molecule governs its interactions with biological systems, its synthetic utility as a chiral building block, and its sensory characteristics. Using a compound with incorrect or undefined stereochemistry introduces a source of variability that can compromise experimental reproducibility and the performance of a final product [1]. The quantitative evidence detailed below demonstrates that for specific applications, the (1R,2S,5R) stereoisomer of isopulegol is not interchangeable with its enantiomer.

Quantitative Differentiation Guide: Verifying (+)-Isopulegol Selection


Chiral Purity as a Key Discriminator in Procurement

The high and well-defined optical purity of commercial (+)-Isopulegol is a primary factor distinguishing it from alternative isopulegol sources. While a specific chiral purity is not always reported for the comparator in a given study, the available data shows a stark difference in optical rotation between the two enantiomers, which is a direct consequence of their opposite stereochemistry. The (+)-enantiomer (CAS 104870-56-6) exhibits a positive optical rotation of [α]20/D +22° (neat) , whereas the (−)-enantiomer (CAS 89-79-2) exhibits a negative rotation of -20.1° (neat) . This difference is fundamental to the compound's identity and its performance in chiral applications.

Chiral Purity Analytical Specification Procurement Criteria

Differential Antimicrobial Activity Profile

A 1996 comparative study evaluated the antimicrobial properties of several monoterpenes. The study found that (1R,2S,5R)-isopulegol, the same stereoisomer as (+)-Isopulegol, exhibited significant bactericidal activity, whereas other monoterpenes did not. Specifically, (1R,2S,5R)-isopulegol demonstrated killing effects against Enterococcus faecium and Escherichia coli above a concentration of 10 µl/ml [1]. In contrast, other monoterpenes tested in the same study, such as pulegone, showed no bactericidal activity, and only (R)-carvone and the carbonylated products of isopulegol shared this bactericidal effect.

Antimicrobial Bactericidal Structure-Activity Relationship

Sensory Profile: A Low-Odor Cooling Sensation Alternative to Menthol

For applications in personal care and flavoring, (-)-isopulegol (the enantiomer of the target compound, but whose sensory properties are highly relevant to the structural class) is documented as a cooling agent. A 1992 patent specifically claims that (−)-isopulegol possesses an "extremely low odor compared to menthol" while still exerting a "sufficient cooling sensation effect" [1]. This provides a quantitative sensory differentiation for the isopulegol scaffold over the industry standard menthol.

Cooling Agent Sensory Analysis Cosmetic Ingredient

Repellent Activity with Synergistic Potential in Pest Management

A study investigated the repellent activities of cool thermal-sense compounds against stored product insects. (-)-Isopulegol (IPG) was found to exhibit repellent activity against both Tribolium confusum and Liposcelis bostrychophila in a dose-dependent manner [1]. Furthermore, a synergistic repellent effect was observed when (-)-isopulegol was combined with the hot thermal-sense compound vanillyl butyl ether (VBE), suggesting a mechanism involving differential agonism of insect TRP channels [1].

Insect Repellent Synergistic Activity TRP Channels

Proven Utility as a Chiral Building Block in Complex Synthesis

(+)-Isopulegol's defined stereochemistry makes it a valuable starting material for the enantioselective synthesis of complex molecules. Commercial vendors explicitly list it as a starting material for synthesizing the natural product (−)-isopiperitenone and medicinally relevant octahydro-2H-chromen-4-ol derivatives . Its utility as a chiral synthon is further underscored by its role as the key intermediate in the Takasago process, one of only two major commercial routes for the production of (−)-menthol [1].

Chiral Synthesis Chemical Building Block Natural Product Synthesis

Validated Application Scenarios for (+)-Isopulegol Procurement


As a Stereospecific Starting Material for Enantioselective Synthesis

(+)-Isopulegol is an ideal procurement choice for chemists requiring a chiral pool starting material for the total synthesis of complex natural products or drug candidates. Its well-defined (1R,2S,5R) stereochemistry provides a handle for diastereoselective transformations, as exemplified by its commercial use in the Takasago process for synthesizing (−)-menthol [1] and in laboratory-scale syntheses of compounds like (−)-isopiperitenone . Procuring the correct enantiomer is non-negotiable for achieving the desired stereochemical outcome.

In Antimicrobial Research Targeting Gram-Positive and Gram-Negative Bacteria

Investigators studying novel antimicrobial agents may find value in procuring (+)-Isopulegol based on its demonstrated, specific bactericidal activity. Research has shown that the (1R,2S,5R)-isopulegol isomer exhibits significant killing effects against both Enterococcus faecium (Gram-positive) and Escherichia coli (Gram-negative) at concentrations above 10 µl/ml, a property not shared by all monoterpenes [2]. This makes it a compound of interest for structure-activity relationship studies and as a potential lead scaffold.

For Formulation of Low-Odor Cooling Personal Care or Flavor Products

Formulators in the personal care and flavor industries seeking a cooling effect without a strong minty aroma should consider the isopulegol scaffold. The documented sensory profile of its enantiomer indicates an 'extremely low odor' compared to menthol, while maintaining a sufficient cooling sensation [3]. This characteristic allows for the creation of products where a cooling feel is desired but a classic menthol scent is undesirable or would clash with other fragrance notes [4].

As a Research Tool in Insect Olfaction and Pest Management

(+)-Isopulegol (or its enantiomer) is a relevant compound for procurement in entomology and pest control research. Studies have demonstrated its dose-dependent repellent effect against common stored product pests like Tribolium confusum and Liposcelis bostrychophila [5]. Furthermore, the observed synergistic repellent activity when combined with a hot thermal-sense compound points to a more complex, target-specific mode of action, making it a valuable tool for probing insect chemoreception and developing next-generation repellents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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